molecular formula C11H16BrNO3S B602895 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide CAS No. 1246821-72-6

5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B602895
CAS No.: 1246821-72-6
M. Wt: 322.22g/mol
InChI Key: ZAKNIIIBJGYSHY-UHFFFAOYSA-N
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Description

5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a hydroxypropyl group, and two methyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide typically involves the following steps:

    Bromination: The starting material, 2,4-dimethylbenzenesulfonamide, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces a bromine atom at the 5-position of the benzene ring.

    Hydroxypropylation: The brominated intermediate is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate or sodium hydroxide. This step introduces the hydroxypropyl group at the nitrogen atom of the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide: undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of new sulfonamide derivatives with different substituents.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide: has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

    Material Science: It is employed in the design and synthesis of novel materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxypropyl group may enhance its binding affinity and specificity towards the target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide
  • 5-bromo-N-(3-hydroxypropyl)thiophene-2-carboxamide
  • 5-bromo-N-[3-(3-hydroxypropyl)phenyl]pyridine-3-carboxamide

Comparison

  • Structural Differences : The similar compounds differ in the core structure (benzene, pyridine, thiophene) and the position of the hydroxypropyl group.
  • Reactivity : The reactivity of these compounds may vary based on the electronic and steric effects of the core structure and substituents.
  • Applications : While all these compounds may have applications in medicinal chemistry and material science, their specific uses and effectiveness may differ based on their unique structural features.

Properties

IUPAC Name

5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3S/c1-8-6-9(2)11(7-10(8)12)17(15,16)13-4-3-5-14/h6-7,13-14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKNIIIBJGYSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCCO)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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